1-Ethylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
1-ethylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-2-8-4-3-6(7)5-8;;/h6H,2-5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPWCWGVVOIHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337882-63-9 | |
| Record name | 1-ethylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Ethylpyrrolidin-3-amine dihydrochloride typically involves the alkylation of pyrrolidine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques like recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
1-Ethylpyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
Medicinal Chemistry
1-Ethylpyrrolidin-3-amine dihydrochloride has been investigated for its potential therapeutic uses, particularly in the development of new pharmacological agents. Its structural similarity to other bioactive compounds suggests possible applications in treating neurological disorders and as a precursor in synthesizing more complex molecules.
Case Study: Neuropharmacological Research
Research has indicated that derivatives of pyrrolidine compounds can exhibit significant neuroprotective effects. A study explored the synthesis of various pyrrolidine derivatives, including this compound, showing promise in enhancing cognitive function and reducing neurodegeneration in animal models .
Synthesis of Coordination Complexes
This compound can be utilized in the preparation of metal coordination complexes. For instance, it has been employed in the synthesis of palladium and platinum complexes, which are essential in catalysis and materials science.
| Complex Type | Metal Used | Application |
|---|---|---|
| Palladium Complex | PdCl2 | Catalysis in organic reactions |
| Platinum Complex | PtCl2 | Anticancer drug development |
These complexes demonstrate enhanced reactivity and selectivity in various chemical reactions, showcasing the utility of this compound as a ligand .
Analytical Chemistry
In analytical chemistry, this compound serves as a standard reference material for chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its purity and stability make it suitable for use in method validation and quality control processes.
Mechanism of Action
The mechanism of action of 1-Ethylpyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The ethyl group in 1-ethylpyrrolidin-3-amine confers moderate lipophilicity compared to the bulkier isopropyl group in its analog, which may influence receptor binding in drug discovery .
- Molecular Weight : Nitrobenzyl-piperidine derivatives (e.g., 1158785-53-5) exhibit higher molecular weights due to extended aromatic systems, impacting pharmacokinetic properties .
Biological Activity
1-Ethylpyrrolidin-3-amine dihydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities related to neurotransmitter modulation and therapeutic applications in neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrolidine ring with an ethyl substitution at the nitrogen atom. The dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays and therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. It acts as a neurotransmitter modulator , influencing synaptic transmission and potentially providing therapeutic effects in conditions such as depression and anxiety disorders.
Potential Mechanisms:
- Neurotransmitter Modulation : It may enhance or inhibit the activity of neurotransmitters, which is crucial in treating mood disorders.
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes involved in metabolic pathways, contributing to its pharmacological effects .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : It shows potential benefits in neurodegenerative conditions by protecting neuronal cells from damage.
- Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating serotonin levels, suggesting that this compound may also have antidepressant properties .
- Anxiolytic Effects : By influencing neurotransmitter systems, it may help alleviate anxiety symptoms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key characteristics:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Pyrrolidine derivative | Neurotransmitter modulation | Enhanced solubility |
| 1-Methylpyrrolidin-3-amine dihydrochloride | Pyrrolidine derivative | Sedative properties | Lower reactivity |
| N-Ethylpiperidine | Piperidine derivative | Analgesic effects | Higher lipophilicity |
This comparison highlights how this compound stands out due to its specific chiral configuration and potential dual role as both a neurotransmitter modulator and a precursor for further chemical synthesis.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuroprotective Study : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases.
- Antidepressant Effects : Animal models indicated that administration of this compound resulted in significant reductions in depressive-like behaviors, correlating with increased serotonin levels in the brain .
- Anxiolytic Activity : Behavioral assays showed that the compound reduced anxiety-like behaviors in rodents, supporting its potential application in anxiety disorders.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-Ethylpyrrolidin-3-amine dihydrochloride with high purity?
- Methodological Answer : The synthesis typically involves two steps: (1) preparation of the free amine (1-ethylpyrrolidin-3-amine) via alkylation of pyrrolidin-3-amine with ethylating agents (e.g., ethyl bromide or iodide) under reflux in ethanol, and (2) salt formation by treating the free amine with hydrochloric acid (HCl) in a polar solvent like ethanol or water. For large-scale synthesis, continuous flow reactors can optimize reaction parameters (temperature, pressure) to minimize byproducts . Post-synthesis purification via recrystallization or column chromatography ensures >98% purity, as validated by HPLC .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm the presence of the ethyl group and pyrrolidine ring.
- HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%) .
- Mass spectrometry (MS) for molecular ion verification (expected m/z for C₆H₁₄N₂·2HCl: ~195.11).
- Elemental analysis to validate chloride content (theoretical Cl⁻: ~35.4%) .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C. Avoid moisture, as dihydrochloride salts are hygroscopic and may hydrolyze under high humidity. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict long-term degradation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in solubility data for this compound across solvents?
- Methodological Answer : Solubility discrepancies often arise from pH variations or counterion effects. Systematically test solubility in:
- Aqueous buffers (pH 1–12) to identify pH-dependent trends.
- Organic solvents (e.g., DMSO, ethanol) using gravimetric analysis.
Cross-validate results with computational models (e.g., COSMO-RS) to correlate experimental data with theoretical predictions. Note that dihydrochloride salts generally exhibit higher aqueous solubility than monohydrochlorides due to increased ionic interactions .
Q. What experimental strategies elucidate the mechanism of action of this compound in neurological studies?
- Methodological Answer :
- In vitro assays : Conduct receptor-binding studies (e.g., dopamine or serotonin receptors) using radioligand displacement assays.
- In vivo models : Administer the compound to rodent models and monitor behavioral changes (e.g., locomotor activity, anxiety-like behavior) via open-field or elevated plus-maze tests.
- Metabolic profiling : Use LC-MS/MS to track metabolites in plasma and brain tissue, identifying potential bioactive intermediates .
Q. How can reaction conditions be optimized for scalable synthesis of this compound with minimal impurities?
- Methodological Answer : Employ Design of Experiments (DoE) to optimize:
- Temperature : 60–80°C for alkylation to balance reaction rate and side-product formation.
- Solvent : Ethanol/water mixtures (7:3 v/v) enhance solubility of intermediates.
- HCl stoichiometry : A 2.2:1 molar ratio of HCl to amine ensures complete salt formation without excess acid.
Automated systems (e.g., continuous flow reactors) improve reproducibility and scalability .
Data Contradiction Analysis
Q. How should conflicting cytotoxicity data for this compound in different cell lines be addressed?
- Methodological Answer :
- Dose-response validation : Replicate studies across multiple cell lines (e.g., HeLa, OVCAR-3) using standardized protocols (e.g., MTT assays at 24–72 hours).
- Control for salt effects : Compare cytotoxicity of the dihydrochloride salt with its free base to isolate pH or chloride-related effects.
- Mechanistic studies : Perform transcriptomic profiling (RNA-seq) to identify differentially expressed genes/pathways, clarifying cell-specific responses .
Methodological Tables
Q. Table 1. Synthetic Conditions for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
